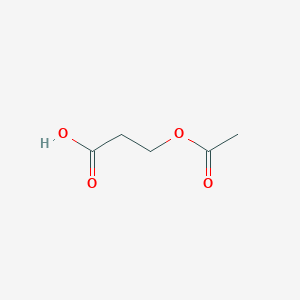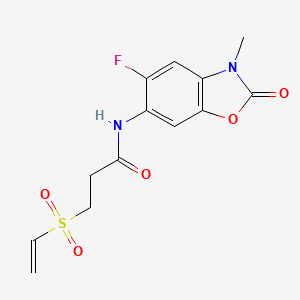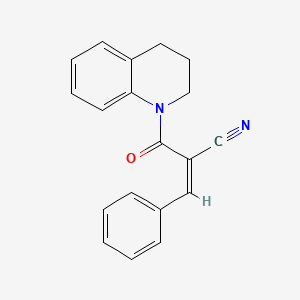amino}-N-methylpropanamide CAS No. 1214072-18-0](/img/structure/B2761895.png)
N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}-N-methylpropanamide, commonly known as CM156, is a novel small molecule inhibitor that has shown promising results in preclinical studies. CM156 is a potent and selective inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. Inhibition of this interaction disrupts the transcriptional program that drives cancer cell growth and proliferation.
Mécanisme D'action
CM156 inhibits the protein-protein interaction between c-Myc and Max, which is essential for the transcriptional program that drives cancer cell growth and proliferation. Inhibition of this interaction results in the downregulation of c-Myc target genes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CM156 has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inhibiting c-Myc target genes, CM156 also inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. CM156 has also been shown to induce DNA damage and activate the DNA damage response pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CM156 is its high potency and selectivity for c-Myc. This makes it an ideal tool for studying the role of c-Myc in cancer biology. However, one limitation of CM156 is its poor solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on CM156. One area of interest is the development of more soluble analogs of CM156 that can be used in a wider range of experimental settings. Another area of interest is the identification of biomarkers that can predict response to CM156 treatment in cancer patients. Finally, there is interest in exploring the potential of CM156 in combination with other cancer therapies, such as chemotherapy or immunotherapy.
Méthodes De Synthèse
The synthesis of CM156 involves a multi-step process that includes the coupling of a cyclohexylamine with a furan-2-ylmethyl bromide, followed by a series of reactions to produce the final product. The synthesis of CM156 has been optimized to yield a high purity product with good reproducibility.
Applications De Recherche Scientifique
CM156 has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that CM156 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have demonstrated that CM156 has potent anti-tumor activity and can inhibit the growth of tumors in mouse models.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[furan-2-ylmethyl(methyl)amino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14(19(2)12-15-8-7-11-22-15)16(21)20(3)17(13-18)9-5-4-6-10-17/h7-8,11,14H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMENUWOHGKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride](/img/structure/B2761813.png)





![3-(3,5-dichloro-2,4,6-trimethylphenyl)-N-(3-methoxyphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carboxamide](/img/structure/B2761825.png)
![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)


![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2761833.png)
![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)
